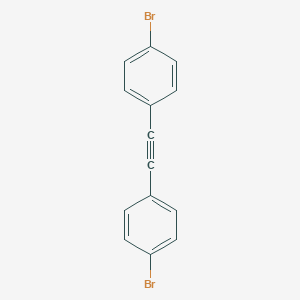

Bis(4-bromophenyl)acetylene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQGIJIHOXZMMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392718 | |

| Record name | Bis(4-bromophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2789-89-1 | |

| Record name | Bis(4-bromophenyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Bis(4-bromophenyl)acetylene

Modular Scaffold for Materials Science & Medicinal Chemistry

Executive Summary

Bis(4-bromophenyl)acetylene (CAS: 2789-89-1), also known as 4,4'-dibromotolane, is a symmetric diarylalkyne characterized by a rigid, rod-like geometry and dual halogen handles. It serves as a critical "linchpin" intermediate in the synthesis of advanced functional materials—specifically Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)—and as a rigid linker in medicinal chemistry for PROTACs and kinase inhibitors.[1]

This guide provides a comprehensive technical profile, validated synthetic protocols, and reactivity maps designed for research and development applications.

Part 1: Molecular Architecture & Physicochemical Profile[3]

The molecule features a central sp-hybridized alkyne bond connecting two para-brominated phenyl rings.[1] This symmetry renders the alkyne stretch Raman-active but IR-inactive (or very weak), a key spectroscopic signature.[1] The bromine atoms at the 4,4'-positions are highly activated for palladium-catalyzed cross-coupling, making this molecule a divergent core for library synthesis.[2]

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| Molecular Formula | C₁₄H₈Br₂ | |

| Molecular Weight | 336.02 g/mol | |

| Appearance | White to pale yellow crystalline powder | Greenish tint indicates oxidation or trace Cu impurities.[1] |

| Melting Point | 183 – 189 °C | Sharp transition indicates high purity.[1] |

| Solubility | Soluble: CHCl₃, THF, Toluene, EtOAcInsoluble: Water, MeOH (cold) | Ideal for organic phase reactions; poor solubility in polar protic solvents. |

| ¹H NMR (CDCl₃) | δ 7.48 (d, J = 8.5 Hz, 4H), 7.37 (d, J = 8.5 Hz, 4H) | Characteristic AA'BB' system. |

| ¹³C NMR (CDCl₃) | δ 133.1, 131.8, 122.8, 121.9, 89.8 | Alkyne carbons at 89.8 ppm; C-Br ipso carbon at 122.8 ppm. |

| IR Spectrum | ~2210 cm⁻¹ (weak/absent), 1070 cm⁻¹ (C-Br) | Lack of strong C≡C stretch confirms symmetry.[2][1] |

Part 2: Synthetic Methodologies & Optimization

While classical methods involve the dehydrobromination of stilbene derivatives, the Sonogashira Cross-Coupling is the industry standard for high-purity, scalable synthesis. The protocol below is optimized to minimize homocoupling (Glaser coupling) byproducts.

Optimized Protocol: One-Pot Sonogashira Coupling

Target Scale: 10 mmol

Reagents:

-

Trimethylsilylacetylene (TMSA) (1.05 equiv) [Note: Used as a masked acetylene source][2]

-

Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)[2]

-

Co-catalyst: CuI (1.5 mol%)[2]

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)[2]

-

Deprotection Agent: TBAF (1.0 M in THF) or KOH/MeOH[2]

Step-by-Step Workflow:

-

Inertion: Flame-dry a Schlenk flask and backfill with Argon (3x). Oxygen exclusion is critical to prevent alkyne homocoupling.[1]

-

Dissolution: Charge flask with 1-bromo-4-iodobenzene (5.66 g, 20 mmol), Pd(PPh₃)₂Cl₂ (210 mg), and CuI (57 mg). Add degassed THF/TEA (40 mL total).

-

Coupling 1: Dropwise add TMSA (1.03 g, 10.5 mmol) at room temperature. Stir for 4 hours. Monitor by TLC (Hexanes) for disappearance of aryl iodide.[1]

-

In-Situ Deprotection/Coupling 2: Critical Step. Add TBAF solution (11 mL) or KOH/MeOH to remove the TMS group in situ, generating the terminal alkyne which immediately reacts with the remaining aryl halide in the presence of the catalyst. Heat to 60°C for 6-12 hours.

-

Workup: Quench with saturated NH₄Cl (removes copper salts). Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄.[1]

-

Purification: Recrystallize from Ethanol/Chloroform (9:1) to yield white needles.[1]

Diagram 1: Synthesis Logic Flow

Caption: Sequential one-pot Sonogashira coupling workflow utilizing in-situ deprotection to assemble the symmetric core.

Part 3: Reactivity & Divergent Functionalization[1]

The utility of Bis(4-bromophenyl)acetylene lies in its orthogonality.[2][1] The central alkyne is chemically distinct from the terminal aryl bromides, allowing for sequential functionalization.

1. Peripheral Functionalization (Br-Selective)

The bromine handles are excellent electrophiles for Suzuki-Miyaura or Buchwald-Hartwig couplings.[2][1]

-

Application: Extending conjugation for OLEDs or attaching solubilizing chains for polymers.[1]

-

Protocol Note: Use Pd(dppf)Cl₂ for sterically demanding boronic acids.[1]

2. Core Functionalization (Alkyne-Selective)

-

Reduction: Hydrogenation (Pd/C, H₂) yields the bibenzyl linker (flexible). Partial reduction (Lindlar) yields the cis-stilbene (photoswitchable).[2][1]

-

Cycloaddition: [2+2+2] Cyclotrimerization with other alkynes yields hexaphenylbenzene derivatives, precursors to Nanographenes.[1]

-

Co-ordination: The alkyne π-system can coordinate to transition metals (Co, Pt) to form organometallic clusters.[2][1]

Diagram 2: Divergent Reactivity Map

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the halogen handles and the alkyne core.

Part 4: Applications in Drug Discovery & Materials[1]

1. Materials Science: Porous Frameworks (MOFs/COFs)

This molecule is a premier "linear strut" for reticular chemistry.[1]

-

Mechanism: The rigid linear geometry prevents network collapse, creating permanent porosity.

-

Example: Reaction with tetrakis(4-boronophenyl)methane yields diamondoid COFs used for methane or hydrogen storage.[2][1]

-

Key Attribute: The acetylene bridge facilitates electronic communication between nodes, making these frameworks conductive (useful for sensors).

2. Medicinal Chemistry: Rigid Linkers

In drug design, flexible linkers (alkyl chains) often suffer from entropic penalties upon binding. Bis(4-bromophenyl)acetylene derivatives serve as rigid linkers to:

-

Span specific distances in protein binding pockets (e.g., kinase inhibitors).[1]

-

Connect E3 ligase ligands to warheads in PROTACs (Proteolysis Targeting Chimeras), where linker rigidity influences degradation efficiency.[1]

References

-

Sonogashira Coupling Protocol: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[3] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[3] Tetrahedron Letters, 16(50), 4467-4470. Link

-

Physical Properties & Synthesis: TCI Chemicals. Product Specification: Bis(4-bromophenyl)acetylene.[1] Link

-

MOF Applications: Pachfule, P., et al. (2016).[1] Highly Stable Covalent Organic Framework-Au Nanoparticles Hybrids for Enhanced Aerobic Oxidation of Alcohols.[1] Chemistry of Materials, 28(5), 1548–1552. Link

-

Medicinal Chemistry (Rigid Linkers): Testa, A., et al. (2020).[1] 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Proline-Rich Peptides. Journal of Medicinal Chemistry (Context on linker rigidity). Link

-

Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] Link[2]

Sources

FT-IR and Raman spectral data for Bis(4-bromophenyl)acetylene

An In-Depth Technical Guide to the Vibrational Spectroscopy of Bis(4-bromophenyl)acetylene

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) and Raman spectral data for Bis(4-bromophenyl)acetylene (4,4'-dibromotolane). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes experimental data with theoretical insights to offer a thorough understanding of the molecule's vibrational properties. We will explore the causality behind experimental choices, present detailed protocols, and provide a robust framework for spectral interpretation.

Introduction: The Vibrational Fingerprint of a Disubstituted Alkyne

Bis(4-bromophenyl)acetylene is a diarylacetylene compound characterized by a central carbon-carbon triple bond flanked by two para-substituted bromophenyl rings. Its rigid, linear-like structure makes it a valuable building block in the synthesis of organic electronic materials, polymers, and complex molecular architectures.[1][2][3]

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of such compounds.[4][5] These methods are complementary, providing a more complete "vibrational fingerprint" than either could alone.[6][7][8]

-

FT-IR Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment.[7] It is particularly sensitive to polar functional groups.

-

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser).[9] It detects vibrations that cause a change in the molecule's polarizability, making it highly effective for analyzing symmetric, non-polar bonds.[9]

To achieve unambiguous peak assignments, especially in complex regions of the spectrum, experimental data is often correlated with theoretical predictions from computational methods like Density Functional Theory (DFT).[10][11][12]

FT-IR Spectroscopic Analysis

The analysis of Bis(4-bromophenyl)acetylene as a solid powder is effectively accomplished using either the potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). The KBr pellet technique involves grinding the sample with IR-transparent KBr salt and pressing it into a thin, transparent disk, which minimizes light scattering and eliminates solvent interference.[13][14] ATR offers a simpler, more rapid alternative by bringing the sample into direct contact with a high-refractive-index crystal.[15]

Experimental Data and Spectral Interpretation

The FT-IR spectrum of Bis(4-bromophenyl)acetylene is characterized by several key absorption bands. The data presented in public databases, such as PubChem, shows spectra acquired using both KBr and ATR techniques on a Bruker Tensor 27 FT-IR instrument.[1]

Table 1: Key Experimental FT-IR Absorption Bands for Bis(4-bromophenyl)acetylene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3080 - 3030 | Weak | Aromatic C-H Stretch |

| ~2215 | Weak to Medium | Alkyne C≡C Stretch |

| ~1585, 1480, 1395 | Strong | Aromatic C=C Ring Stretching |

| ~1068, 1010 | Strong | Aromatic C-H In-Plane Bending / C-C Stretch |

| ~820 | Strong | Aromatic C-H Out-of-Plane Bending (para-disubstitution) |

| Below 600 | Medium | C-Br Stretch / Ring Deformations |

Expert Insights:

-

Alkyne (C≡C) Stretch: The C≡C stretching vibration in symmetrically substituted alkynes like this one is expected to be weak in the FT-IR spectrum. This is because the symmetrical nature of the molecule results in a very small change in the dipole moment during this vibration. Its presence, even if weak, is a critical diagnostic marker.

-

Aromatic C-H Bending: The strong absorption around 820 cm⁻¹ is highly characteristic of the out-of-plane C-H bending ("wagging") mode for a 1,4-disubstituted (para) benzene ring. This band is often used to confirm the substitution pattern of the aromatic rings.

-

C-Br Stretch: The carbon-bromine stretching vibration typically appears in the far-infrared region (below 600 cm⁻¹). Its observation depends on the spectral range of the instrument but is an important feature confirming the presence of the bromine substituents.

Raman Spectroscopic Analysis

Raman spectroscopy is exceptionally well-suited for analyzing crystalline powders and provides crucial information that is complementary to FT-IR.[4][16][17] Its strength lies in detecting vibrations of symmetric, non-polar bonds, which are often weak or silent in FT-IR.

Experimental Data and Spectral Interpretation

Publicly available FT-Raman data for Bis(4-bromophenyl)acetylene reveals distinct, sharp peaks that are hallmarks of a well-ordered crystalline structure.[1]

Table 2: Key Experimental Raman Shifts for Bis(4-bromophenyl)acetylene

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2215 | Very Strong | Alkyne C≡C Symmetric Stretch |

| ~1590 | Strong | Aromatic C=C Symmetric Ring Stretch |

| ~1180, 1135 | Medium | Aromatic C-H In-Plane Bending |

| ~1075 | Weak | Aromatic Ring Breathing Mode |

| Below 400 | Strong | C-Br Symmetric Stretch / Ring Deformations |

Expert Insights:

-

The Power of Complementarity: The most striking feature is the very strong intensity of the alkyne C≡C stretch at ~2215 cm⁻¹. While this peak is weak in the FT-IR spectrum, its high polarizability makes it the most prominent peak in the Raman spectrum. This pair of observations provides unequivocal evidence for the symmetrically substituted alkyne core.

-

Symmetric Ring Modes: The symmetric "breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting, are also characteristically strong in the Raman spectrum.

Consolidated Vibrational Mode Assignment

By combining experimental FT-IR and Raman data with theoretical predictions from DFT calculations, a more complete and reliable assignment of the vibrational modes can be achieved. DFT calculations, often using the B3LYP functional with a 6-311G (or higher) basis set, can predict the vibrational frequencies and intensities for both IR and Raman spectra.[11][12][18] These theoretical frequencies are typically scaled by a factor (~0.96-0.98) to correct for anharmonicity and basis set limitations, allowing for a robust correlation with experimental results.

Table 3: Combined FT-IR, Raman, and Theoretical Assignments for Bis(4-bromophenyl)acetylene

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Key Diagnostic Insights |

| Aromatic C-H Stretch | ~3050 (Weak) | ~3050 (Medium) | Confirms presence of aromatic rings. |

| Alkyne C≡C Stretch | ~2215 (Weak) | ~2215 (Very Strong) | Primary identifier for the symmetric alkyne core. |

| Aromatic C=C Stretch | ~1585 (Strong) | ~1590 (Strong) | Indicates the phenyl backbone structure. |

| C-H In-Plane Bend | ~1068, 1010 (Strong) | ~1180, 1135 (Medium) | Further confirms the aromatic structure. |

| C-H Out-of-Plane Bend | ~820 (Strong) | Weak/Inactive | Strong IR band confirms para-substitution. |

| C-Br Stretch | Below 600 (Medium) | Below 400 (Strong) | Confirms the presence and symmetry of bromo-substituents. |

Experimental Protocols & Workflows

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for acquiring high-quality FT-IR and Raman spectra from a solid powder sample of Bis(4-bromophenyl)acetylene.

Protocol 1: FT-IR Spectroscopy using the KBr Pellet Method

This method is a gold standard for transmission FT-IR of solid samples, yielding high-quality spectra when performed correctly.[14]

Methodology:

-

Sample Preparation: Weigh approximately 1-2 mg of Bis(4-bromophenyl)acetylene powder and 150-200 mg of dry, spectroscopy-grade KBr powder.

-

Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture vigorously for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, slightly glossy appearance. This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering losses.[19]

-

Pellet Pressing: Transfer a portion of the powdered mixture into a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a thin, transparent, or translucent pellet.

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment first.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹ and co-add 32 or 64 scans to achieve a high signal-to-noise ratio.

-

Caption: FT-IR (KBr Pellet) Experimental Workflow.

Protocol 2: Raman Spectroscopy of a Powdered Sample

This protocol outlines the direct analysis of the solid sample, leveraging the strengths of Raman for crystalline materials.

Methodology:

-

Sample Preparation: Place a small amount (a few milligrams) of Bis(4-bromophenyl)acetylene powder into a sample holder (e.g., an aluminum cup or a glass slide). Gently flatten the surface to ensure a uniform plane for laser focusing. Grinding the sample can help ensure homogeneity and minimize intensity variations due to crystal orientation.[20]

-

Instrument Setup:

-

Place the sample holder onto the microscope stage of the Raman spectrometer.

-

Select the laser excitation wavelength (e.g., 785 nm is common to reduce fluorescence).

-

Choose an appropriate microscope objective (e.g., 10x or 20x) to focus the laser onto the sample.

-

Adjust the laser power to a level that provides a good signal without causing sample degradation or thermal damage. Start with low power and increase incrementally.

-

-

Data Acquisition:

-

Focus the laser onto the surface of the powder.

-

Set the spectral range, typically from 200 to 3500 cm⁻¹.

-

Acquire the spectrum using an appropriate exposure time (e.g., 500-1000 ms) and number of co-additions (e.g., 50-100) to optimize the signal-to-noise ratio.[20]

-

Perform any necessary data processing, such as cosmic ray removal and baseline correction.

-

Caption: Raman Spectroscopy Experimental Workflow.

References

-

ResearchGate. displays FT-IR spectra of the compound 4. The IR spectrum of 4... | Download Scientific Diagram. Available at: [Link].

-

Journal of Chemical Research. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Available at: [Link].

-

Knowledge UChicago. In Situ Raman and Fourier Transform Infrared Spectroscopy Studies of MXene−Electrolyte Interfaces. Available at: [Link].

-

PubChem. Bis(4-bromophenyl)acetylene. Available at: [Link].

-

MDPI. Effect of Powder Properties on the Intensity of Raman Scattering by Crystalline Solids. Available at: [Link].

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link].

-

ResearchGate. Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis | Request PDF. Available at: [Link].

-

American Chemical Society. Diazulenopentalene: Facile Synthesis of Linear Non-Alternant Molecular Carbons through Pt-Mediated Rearrangement. Available at: [Link].

-

THE PULSAR Engineering. Solid Powder Raman Spectroscopy. Available at: [Link].

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link].

-

National Institutes of Health. Virtual Vibrational Spectrometry of Stable Radicals—Necklaced Graphene Molecules. Available at: [Link].

-

ResearchGate. Complementary vibrational spectra of phenylacetylene (a) IR spectra of... | Download Scientific Diagram. Available at: [Link].

-

HORIBA. What is Raman Spectroscopy?. Available at: [Link].

-

PubMed Central. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available at: [Link].

-

PubMed Central. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Available at: [Link].

-

ResearchGate. Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and. Available at: [Link].

-

Wikipedia. Raman spectroscopy. Available at: [Link].

-

Unibo. Vibrational Features of Oxyamines: A Comparative Study of N,N‐Diethylhydroxylamine and N,N‐Diethylacetyloxyamine. Available at: [Link].

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. Available at: [Link].

-

ResearchGate. Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives using FT-IR and density functional theory computations | Request PDF. Available at: [Link].

-

ACS Publications. Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][7][21]dithiin via Copper-Catalyzed Domino Formation of Eight C–S Bonds | Organic Letters. Available at: [Link].

-

ACS Publications. Characterizing Organic Gunshot Residues with Low-Frequency Raman and Terahertz Vibrational Spectroscopies | ACS Omega. Available at: [Link].

-

MDPI. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites. Available at: [Link].

-

ResearchGate. The vibrational spectra, assignments and ab initio/DFT analysis for 3-chloro, 4-chloro and 5-chloro-2-methylphenyl isocyanates | Request PDF. Available at: [Link].

Sources

- 1. Bis(4-bromophenyl)acetylene | C14H8Br2 | CID 3464242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(4-bromophenyl)acetylene | 2789-89-1 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. researchgate.net [researchgate.net]

- 9. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. THE PULSAR Engineering [thepulsar.be]

- 17. horiba.com [horiba.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Sourcing and Validating High-Purity Bis(4-bromophenyl)acetylene: A Technical Guide

Executive Summary

Bis(4-bromophenyl)acetylene (CAS 2789-89-1), also known as 4,4'-dibromotolane, is a critical rigid linker used in the synthesis of advanced porous materials, including Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and

This guide outlines the technical landscape of sourcing this compound, establishing a self-validating Quality Control (QC) protocol, and understanding the synthesis-derived impurities that compromise downstream applications.

Technical Specifications & Critical Quality Attributes (CQAs)

To ensure reproducibility in polymerization or crystal growth, the material must meet specific CQAs. Standard catalog specifications often overlook metal content, which is fatal for optoelectronic applications (fluorescence quenching) and catalytic MOF synthesis (pore blockage).

Table 1: Standard vs. High-Stringency Specifications

| Feature | Standard Catalog Spec | High-Stringency (Device/COF Grade) | Method of Verification |

| Purity | > 97.0% | > 99.5% | GC-MS / HPLC |

| Appearance | White to yellow/green powder | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 185–189 °C | 188–189 °C (Sharp range) | Capillary MP Apparatus |

| Pd Content | Not Specified | < 10 ppm | ICP-MS |

| Cu Content | Not Specified | < 10 ppm | ICP-MS |

| Solubility | Insoluble in water | Clear solution in CHCl | Solubility Test |

Expert Insight: A greenish tint in the powder is a hallmark of residual Palladium/Copper catalysts from the Sonogashira coupling used to synthesize the compound. For COF synthesis, this can be tolerated to an extent; for OLEDs, it must be removed via recrystallization or sublimation.

Synthesis & Impurity Landscape

Understanding the synthetic origin of Bis(4-bromophenyl)acetylene allows researchers to predict potential contaminants. The dominant industrial route is the Sonogashira cross-coupling of 1-bromo-4-iodobenzene with trimethylsilylacetylene (TMSA), or a direct coupling involving 4-bromoiodobenzene.

Mechanistic Pathway & Impurity Origins

The following diagram illustrates the primary synthesis pathway and the specific entry points for critical impurities.

Figure 1: Synthesis pathway showing the origin of structural defects (Glaser products) and catalyst residues.

Causality of Impurities:

-

Glaser Coupling (Impurity A): If oxygen enters the reaction vessel, copper catalyzes the dimerization of alkynes, creating di-yne defects. This changes the linker length in COFs, leading to structural disorder.

-

Catalyst Residues (Impurity B): Palladium black and Copper salts often co-precipitate with the product. These act as quenchers in fluorescent materials.

Sourcing Strategy & Supplier Landscape[1]

When procuring this material, suppliers generally fall into three tiers. Your choice should depend on the application scale and sensitivity.

Tier 1: Catalog Suppliers (R&D Scale, 1g - 25g)

-

Examples: TCI Chemicals, Sigma-Aldrich (MilliporeSigma), Fisher Scientific (Acros/Alfa Aesar), Fluorochem.

-

Pros: Fast delivery, reliable basic specs (>98%), CoA provided.

-

Cons: Expensive per gram; batch-to-batch variation in metal content.

-

Best For: Initial screening, small-scale synthesis.

Tier 2: Specialized Organics (Scale-up, 100g+)

-

Examples: Manchester Organics, Synquest Labs, BLD Pharm.

-

Pros: Better pricing for bulk; often willing to share detailed impurity profiles upon request.

-

Cons: Lead times can be longer (2-3 weeks).

-

Best For: Pilot scale COF/MOF production.

Tier 3: Custom Synthesis Houses

-

Pros: Can request "Sublimed Grade" or specific metal limits (<1 ppm).

-

Best For: OLED device fabrication or clinical-stage precursors.

Incoming Quality Control (IQC) Protocol

Do not rely solely on the Certificate of Analysis (CoA). Implement this self-validating IQC workflow upon receipt of any new batch.

Figure 2: Incoming Quality Control Decision Tree. Note that visual inspection is the first line of defense against metallic impurities.

Protocol Details:

-

Visual Check: The powder should be crystalline white. A yellow hue usually indicates organic impurities (nitro/amine traces or oxidation), while green/grey indicates Pd/Cu.

-

Solubility Test: Dissolve 10mg in 1mL Chloroform (

).-

Pass: Clear, colorless solution.

-

Fail: Turbid or particulates (inorganic salts) or distinct color.

-

-

1H NMR:

-

Solvent:

. -

Key Signals: Look for the aromatic doublets around

7.4 - 7.6 ppm. -

Red Flag: Any aliphatic peaks (0.5 - 2.0 ppm) suggest residual grease or solvents from the supplier's purification process.

-

Purification & Handling

If a batch fails IQC or requires "Device Grade" purity, perform the following purification.

Recrystallization Protocol

-

Solvent System: Toluene (good solubility at high temp) and Ethanol (anti-solvent).

-

Procedure:

-

Dissolve crude solid in minimal boiling Toluene.

-

Hot filter through a Celite pad (removes Pd black).

-

Slowly add hot Ethanol until slight turbidity appears.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect crystals via vacuum filtration and wash with cold Ethanol.

-

Handling & Storage[2][3]

-

Stability: Stable under ambient conditions but light-sensitive over long periods (slow photo-oxidation of the alkyne).

-

Storage: Store in amber vials at room temperature, desiccated.

-

Safety: Irritant (Skin/Eye).[1][2] Use standard PPE.[1][2][3][4] Avoid dust inhalation (H335).[2]

References

-

TCI Chemicals. Product Specification: Bis(4-bromophenyl)acetylene (B3996). Retrieved from .

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[5] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters.

-

Sigma-Aldrich. Safety Data Sheet: Bis(4-bromophenyl)acetylene. Retrieved from .

-

Zhang, et al. (2025).[6] Inserting acetylene into an olefin-linked covalent organic framework for boosting the selective photocatalytic aerobic oxidation of sulfides.[7] ResearchGate. Retrieved from .

-

PubChem. Compound Summary: Bis(4-bromophenyl)acetylene (CID 3464242).[8] National Library of Medicine. Retrieved from .

Sources

- 1. fishersci.com [fishersci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. cochise.edu [cochise.edu]

- 4. Bis(4-bromophenyl)acetylene, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Bis(4-bromophenyl)acetylene | C14H8Br2 | CID 3464242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bis(4-bromophenyl)acetylene 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

electronic and photophysical properties of diarylacetylenes

An In-depth Technical Guide to the Electronic and Photophysical Properties of Diarylacetylenes

Foreword

Diarylacetylenes represent a cornerstone class of organic π-conjugated systems. Characterized by a linear, rigid acetylene linker bridging two aromatic rings, these molecules are not merely structural curiosities; they are versatile platforms for engineering materials with tailored electronic and photophysical properties. Their unique architecture offers a direct conduit for electronic communication between the aryl moieties, leading to a rich and tunable photophysics. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of diarylacetylenes, explaining the causality behind their behavior and the experimental choices made to probe and harness their properties. We will explore their fundamental electronic structure, delve into the dynamics of their excited states, and provide actionable protocols for their characterization and application.

The Diarylacetylene Core: Structure and Synthesis

The defining feature of a diarylacetylene is its Aryl-C≡C-Aryl motif. This rigid, linear structure minimizes conformational ambiguity and provides a well-defined π-system, making it an ideal scaffold for systematic structure-property relationship studies. The electronic properties are not dictated by the acetylene bridge alone but are a result of the emergent properties of the entire conjugated system.

Rationale for Synthetic Strategies

The synthesis of diarylacetylenes has evolved significantly, moving from classical coupling reactions to more efficient modern methodologies. The choice of synthesis is critical as it dictates the accessible structural diversity and functional group tolerance.

-

Classical Approaches: Transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been the workhorses in this field. These methods typically involve the coupling of an aryl halide with a terminal alkyne. While powerful, they often require pre-functionalized starting materials.[1]

-

Modern Efficiency: More recent developments focus on one-pot procedures that avoid the pre-formation of acetylene derivatives, thereby increasing efficiency and structural diversity.[1][2] A notable example is the synthesis from readily available arylaldehydes, which proceeds through an addition-double elimination process.[1][2][3] This approach expands the scope of accessible diarylacetylenes, allowing for the introduction of a wider range of functional groups.

The diagram below illustrates a generalized workflow from synthesis to characterization, which forms the logical backbone of any research program focused on these molecules.

The Electronic Landscape

The photophysical behavior of diarylacetylenes is a direct manifestation of their underlying electronic structure. The key to understanding and predicting their properties lies in the energy and character of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The primary electronic transition responsible for the characteristic UV-visible absorption is the π → π* transition, which involves the promotion of an electron from the HOMO to the LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, dictates the absorption wavelength. A smaller gap requires less energy for excitation, resulting in a bathochromic (red) shift in the absorption spectrum.

Modulating the HOMO-LUMO Gap: Substituent Effects

The true power of the diarylacetylene scaffold lies in its susceptibility to chemical modification. By appending electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aryl rings, one can rationally tune the HOMO and LUMO energy levels.[4][5][6]

-

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NR₂) increase the electron density of the π-system, primarily raising the energy of the HOMO.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density, primarily lowering the energy of theLUMO.

A "push-pull" architecture, featuring an EDG on one aryl ring and an EWG on the other, is a particularly effective strategy. This arrangement significantly reduces the HOMO-LUMO gap, leading to strong intramolecular charge-transfer (ICT) character in the excited state and absorption at longer wavelengths.[6]

Environmental Sensitivity (Solvatochromism)

Diarylacetylenes with significant intramolecular charge-transfer (ICT) character, i.e., push-pull systems, often exhibit strong solvatochromism. [7][8]This means their absorption and, more dramatically, their emission spectra are sensitive to the polarity of their environment. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a pronounced red shift in the fluorescence spectrum. This property is the basis for their use as environmental sensors and fluorescent probes in biological imaging. [7]

| Substituent Pattern | Environment Polarity | λabs Shift | λem Shift | Rationale |

|---|---|---|---|---|

| Symmetric (e.g., H, H) | Low to High | Minimal | Minimal | The dipole moment changes little upon excitation. |

| Push-Pull (e.g., NMe₂, NO₂) | Low to High | Moderate Red Shift | Strong Red Shift | The excited state has a much larger dipole moment and is strongly stabilized by polar solvents. |

Table 1: Illustrative example of solvatochromic behavior in diarylacetylenes.

Key Experimental Protocols

To ensure trustworthy and reproducible data, standardized protocols are essential. The following are self-validating methodologies for core characterization techniques.

Protocol: Steady-State UV-Vis and Fluorescence Spectroscopy

-

Objective: To determine the absorption maxima (λabs), emission maxima (λem), and fluorescence quantum yield (ΦF).

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the diarylacetylene in a spectroscopic-grade solvent (e.g., THF, Toluene). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.05 and 0.1 at the λmax to avoid inner filter effects.

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. Identify the λmax.

-

Fluorescence Measurement: Using a fluorometer, excite the sample at its λmax. Record the emission spectrum.

-

Quantum Yield Determination (Comparative Method):

-

Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) with a similar absorbance at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield using the formula: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

-

-

Causality: Keeping the absorbance low is critical to ensure a linear relationship between absorbance and concentration (Beer-Lambert Law) and to prevent re-absorption of emitted light, which would artificially distort the emission spectrum and lower the measured quantum yield.

Protocol: Electrochemical Characterization via Cyclic Voltammetry (CV)

-

Objective: To determine the HOMO and LUMO energy levels experimentally.

-

Methodology:

-

Preparation: Dissolve the diarylacetylene compound (approx. 1 mM) in a suitable degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Internal Standard: Add a small amount of ferrocene (Fc) to the solution. Its reversible oxidation/reduction couple (Fc/Fc⁺) provides a stable internal reference potential.

-

Measurement: Scan the potential to measure the first oxidation potential (Eox) of the sample and the half-wave potential of the ferrocene standard (E₁/₂ (Fc/Fc⁺)). If possible, also measure the first reduction potential (Ered).

-

Energy Level Calculation: Calculate the HOMO and LUMO energies using the empirical formulas:

-

HOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level, though values up to 5.1 eV are also used in literature).

-

-

-

Causality: The supporting electrolyte is necessary to ensure the solution is conductive and to minimize the iR drop. Degassing the solvent with an inert gas (N₂ or Ar) is crucial to remove oxygen, which can react with radical ions formed during the scan and interfere with the measurement.

Applications Driven by Photophysics

The tunable properties of diarylacetylenes have positioned them as key components in a range of advanced applications.

-

Materials Science: Their rigid structure and efficient conjugation make them excellent building blocks for larger, extended π-systems, including open-shell ladder-type molecules with small energy gaps for applications in organic electronics. [9][10]They are also integrated into smart materials and polymers. [11]* Bioimaging and Sensing: The environmental sensitivity of push-pull diarylacetylenes makes them powerful fluorescent probes. [7]They can be designed to localize in specific subcellular compartments and report on local polarity or viscosity through changes in their fluorescence lifetime or emission color. [7][12][13]Some derivatives have been specifically developed as probes for detecting pathological protein aggregates, such as amyloid-β in Alzheimer's disease. [14]* Phototherapeutics: Certain diarylacetylenes can function as photosensitizers. [7]Upon photoactivation, they can generate reactive oxygen species (ROS), leading to localized cell death. This property is being explored for photodynamic therapy (PDT), with some derivatives showing potent antibacterial activity against Gram-positive bacteria upon light exposure. [8]

Conclusion and Future Outlook

Diarylacetylenes are far more than simple conjugated molecules; they are a highly versatile class of compounds whose electronic and photophysical properties can be rationally controlled through synthetic design. The interplay between their rigid core structure and the electronic nature of their aryl substituents provides a predictable framework for tuning absorption, emission, and environmental sensitivity. The methodologies described herein—from efficient synthesis to rigorous spectroscopic and electrochemical characterization—provide the foundation for their continued development. Future research will undoubtedly focus on expanding their applications in advanced materials, developing next-generation probes for super-resolution microscopy, and creating more effective photosensitizers for targeted therapies. The linear logic of their structure-property relationships ensures that diarylacetylenes will remain a vibrant and fruitful area of scientific inquiry.

References

-

Chen, J., Zhang, X., Wu, J., Wang, R., Lei, C., & An, Y. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry. Available at: [Link]

-

Maekawa, T., Ueno, H., Segawa, Y., Haley, M. M., & Itami, K. (2015). Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes. Chemical Science. Available at: [Link]

-

Chen, J., Zhang, X., Wu, J., Wang, R., Lei, C., & An, Y. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chen, J., Zhang, X., Wu, J., Wang, R., Lei, C., & An, Y. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. RSC Publishing. Available at: [Link]

-

Maekawa, T., Ueno, H., Segawa, Y., Haley, M. M., & Itami, K. (2015). Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes. Chemical Science (RSC Publishing). Available at: [Link]

-

Chisholm, D. R., et al. (2023). Advanced multimodal imaging: FLIM, PLIM, and FluoRaman enabled by novel diarylacetylene probes. Analyst. Available at: [Link]

-

Unspecified Authors. (n.d.). Photophysical properties of symmetrically substituted diarylacetylenes and diarylbuta-1,3-diynes. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

-

Li, W., et al. (2016). Photoswitchable "Turn-on" Fluorescence Diarylethenes: Substituent Effects on Photochemical Properties and Electrochromism. Chemistry – A European Journal. Available at: [Link]

-

Lin, M.-F., et al. (2015). Photodissociation Dynamics of Diacetylene Rydberg States. The Journal of Physical Chemistry A. Available at: [Link]

-

Unspecified Authors. (2025). Fluorescent Diarylethenes With Polar Groups: Synthesis, Spectra, and Optical Microscopy Applications. Chemistry – A European Journal. Available at: [Link]

-

Roubinet, B., et al. (2021). Turn-on mode diarylethenes for bioconjugation and fluorescence microscopy of cellular structures. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Tamaoki, N., et al. (2017). Photoswitchable Fluorescent Diarylethene Derivatives with Thiophene 1,1-Dioxide Groups: Effect of Alkyl Substituents at the Reactive Carbons. Molecules. Available at: [Link]

-

Fu, H., et al. (2015). Diarylethene based fluorescent switchable probes for the detection of amyloid-β pathology in Alzheimer's disease. Chemical Communications. Available at: [Link]

-

Li, W., et al. (2016). Photoswitchable "turn-on" Fluorescence Diarylethenes: Substituent Effects on Photochemical Properties and Electrochromism. Kyung Hee University. Available at: [Link]

-

Zhu, W. (2021). Smart materials. Chemical Synthesis. Available at: [Link]

-

Zhang, J., et al. (2022). How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. Chemical Science. Available at: [Link]

-

Chisholm, D. R., et al. (2022). The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria. Frontiers in Microbiology. Available at: [Link]

Sources

- 1. Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Photoswitchable "Turn-on" Fluorescence Diarylethenes: Substituent Effects on Photochemical Properties and Electrochromism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced multimodal imaging: FLIM, PLIM, and FluoRaman enabled by novel diarylacetylene probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03391H [pubs.rsc.org]

- 10. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. oaepublish.com [oaepublish.com]

- 12. Fluorescent Diarylethenes With Polar Groups: Synthesis, Spectra, and Optical Microscopy Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Turn-on mode diarylethenes for bioconjugation and fluorescence microscopy of cellular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diarylethene based fluorescent switchable probes for the detection of amyloid-β pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Bis(4-bromophenyl)acetylene: A Versatile Building Block for Advanced Organic Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-bromophenyl)acetylene, also known as 4,4'-dibromotolan, is a diarylacetylene compound that has emerged as a crucial and versatile building block in the field of organic synthesis. Its rigid, linear structure, conferred by the central acetylene unit, combined with the presence of two reactive bromine atoms, makes it an ideal precursor for the construction of complex, conjugated molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and diverse applications of Bis(4-bromophenyl)acetylene, with a focus on its utility in the development of advanced materials and potential therapeutic agents. The strategic placement of the bromo-substituents allows for a wide range of subsequent chemical transformations, making this molecule a cornerstone for innovation in materials science and medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of Bis(4-bromophenyl)acetylene is essential for its effective utilization in synthetic chemistry. The compound is typically an off-white to yellow crystalline powder.[3][4]

| Property | Value | Source |

| CAS Number | 2789-89-1 | [3][4] |

| Molecular Formula | C₁₄H₈Br₂ | [4] |

| Molecular Weight | 336.03 g/mol | [4][5] |

| Melting Point | 182-189 °C | [3][4] |

| Appearance | White to Yellow to Green powder/crystal | [4] |

| Solubility | Insoluble in water; sparingly soluble in chloroform and ethyl acetate. | [3] |

| Storage | Room temperature, in a dark, dry place. | [3][4] |

Spectroscopic data is critical for the unambiguous identification and characterization of Bis(4-bromophenyl)acetylene.

| Spectroscopic Data | Description |

| Infrared (IR) Spectrum | The IR spectrum is expected to show characteristic peaks for the C≡C triple bond and the C-Br bond, as well as absorptions corresponding to the aromatic rings. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR will show signals in the aromatic region, and ¹³C NMR will display characteristic peaks for the acetylenic carbons and the aromatic carbons, including those bonded to bromine. |

| Raman Spectroscopy | FT-Raman spectroscopy can provide further structural information.[5] |

Synthesis of Bis(4-bromophenyl)acetylene

The most prevalent and efficient method for the synthesis of Bis(4-bromophenyl)acetylene is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl halides.[6]

A common approach involves the symmetrical coupling of a suitable precursor, such as 1-bromo-4-iodobenzene with trimethylsilylacetylene, followed by in-situ deprotection of the trimethylsilyl group to yield the desired product.[7] Alternatively, the direct coupling of 4-bromophenylacetylene can be employed.

Experimental Protocol: Sonogashira Coupling for Bis(4-bromophenyl)acetylene

This protocol provides a generalized procedure for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Materials:

-

4-Bromophenylacetylene (or a suitable precursor like 1-bromo-4-ethynylbenzene)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride)

-

Copper(I) iodide (CuI) cocatalyst

-

An amine base (e.g., triethylamine or diisopropylamine)

-

An appropriate solvent (e.g., toluene or THF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-bromophenylacetylene in the chosen solvent.

-

Addition of Reagents: To the solution, add the amine base, followed by the palladium catalyst and the copper(I) iodide cocatalyst.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is typically filtered to remove the catalyst and any insoluble salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether or a mixture of petroleum ether and ethyl acetate) to afford the pure Bis(4-bromophenyl)acetylene as a solid.[8]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

-

Amine Base: The amine serves two critical roles: it acts as a solvent and, more importantly, it deprotonates the terminal alkyne to form the reactive acetylide species.[9]

-

Copper(I) Cocatalyst: The copper(I) iodide facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle.[6][9]

Caption: Simplified workflow of the Sonogashira coupling reaction.

Applications of Bis(4-bromophenyl)acetylene as a Building Block

The bifunctional nature of Bis(4-bromophenyl)acetylene makes it an exceptionally valuable precursor in various fields of research and development.

Organic Electronics and Materials Science

Bis(4-bromophenyl)acetylene is a key intermediate in the synthesis of materials for organic electronics.[1] Its rigid-rod-like structure is ideal for creating extended π-conjugated systems, which are essential for charge transport in electronic devices.

-

Molecular Wires and Diodes: The linear geometry of diarylacetylenes allows for the construction of molecular-scale wires and diodes, which are fundamental components for the development of nanoscale electronic circuits.[1]

-

Organic Light-Emitting Diodes (OLEDs): This compound serves as a precursor for the synthesis of materials used in the organic layers of OLEDs.[1][10] The electronic and luminescent properties of the final materials, such as color purity and brightness, can be tuned by modifying the structure of the diarylacetylene core.[1]

-

Organic Field-Effect Transistors (OFETs): The ability to form extended conjugated systems makes derivatives of Bis(4-bromophenyl)acetylene promising candidates for the active layer in OFETs.[10]

-

Ladder Polymers: The bromine atoms can be utilized in subsequent polymerization reactions, such as C-H annulation, to create ladder-type π-systems with unique electronic properties.[11][12]

Caption: Synthetic pathways from Bis(4-bromophenyl)acetylene.

Fluorescent Chemosensors

Bis(4-bromophenyl)acetylene is a valuable reactant in the synthesis of ethynylarene analogs that function as selective "turn-on" fluorescent chemosensors.[3] For example, it has been used to create sensors for the detection of specific metal ions, such as Ni(II).[3] The design of these sensors often involves the incorporation of a receptor unit that selectively binds to the target analyte, leading to a change in the fluorescence properties of the molecule.

Drug Discovery and Medicinal Chemistry

While direct applications of Bis(4-bromophenyl)acetylene in pharmaceuticals are less common, its derivatives and the broader class of diarylacetylenes are of significant interest in drug discovery. The acetylene group is recognized as a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[13][14] The rigid nature of the acetylene linker can be used to hold pharmacophoric groups in a specific orientation for optimal interaction with a biological target. The bromine atoms on Bis(4-bromophenyl)acetylene provide convenient handles for introducing a variety of functional groups through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening. For instance, related bromo-phenyl derivatives are used in the synthesis of potent dual endothelin receptor antagonists.[15]

Safety and Handling

Bis(4-bromophenyl)acetylene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Bis(4-bromophenyl)acetylene is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a rigid acetylenic core and two reactive bromine atoms provides a robust platform for the construction of a wide array of complex organic molecules. Its applications span from the development of cutting-edge materials for organic electronics to the synthesis of sophisticated fluorescent sensors and its potential as a scaffold in drug discovery. The continued exploration of the reactivity of this compound is poised to open new avenues for innovation in both materials science and medicinal chemistry.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

IUCrData. Crystal structure of 4,4′-bis(4-bromophenyl)-1,1′,3,3′-tetrathiafulvalene. [Link]

- Google Patents.

-

Wikipedia. 4-Bromophenylacetic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1,2-bis(4-bromophenyl)ethyne: A Cornerstone in Advanced Organic Material Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromophenylacetylene (CAS 766-96-1): Applications in Organic Synthesis & Material Science. [Link]

-

ACS Publications. Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][3][16]dithiin via Copper-Catalyzed Domino Formation of Eight C–S Bonds | Organic Letters. [Link]

-

PubChem. Bis(4-bromophenyl)acetylene | C14H8Br2 | CID 3464242. [Link]

-

ACS Publications. A Practical Synthesis of Bridged Diarylacetylenes | The Journal of Organic Chemistry. [Link]

-

RSC Publishing. Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process - Organic & Biomolecular Chemistry. [Link]

-

ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist | Journal of Medicinal Chemistry. [Link]

-

RSC Publishing. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes - Chemical Science. [Link]

-

RSC Publishing. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes. [Link]

-

ResearchGate. Overview on the Recent Strategies for the Enantioselective Synthesis of 1, 1-Diarylalkanes, Triarylmethanes and Related Molecules Containing the Diarylmethine Stereocenter. [Link]

-

ResearchGate. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

-

PubMed. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

-

NIST. 4-Bromophenylacetic acid - the NIST WebBook. [Link]

-

Semantic Scholar. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

YouTube. Sonogashira coupling. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Bis(4-bromophenyl)acetylene | 2789-89-1 [chemicalbook.com]

- 4. Bis(4-bromophenyl)acetylene | 2789-89-1 | TCI AMERICA [tcichemicals.com]

- 5. Bis(4-bromophenyl)acetylene | C14H8Br2 | CID 3464242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. 4-Bromophenylacetylene | 766-96-1 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03391H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Crystal structure of 4,4′-bis(4-bromophenyl)-1,1′,3,3′-tetrathiafulvalene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Precision Synthesis of Bis(4-bromophenyl)acetylene

Executive Summary

Bis(4-bromophenyl)acetylene is a critical structural motif in the synthesis of Covalent Organic Frameworks (COFs), molecular rotors, and optoelectronic materials. Its rigid, conjugated backbone serves as a "molecular wire," while the terminal bromine atoms provide functional handles for further elaboration (e.g., Suzuki coupling or lithiation).

This Application Note details a high-fidelity synthesis protocol prioritizing chemoselectivity . By exploiting the significant reactivity difference between aryl iodides and aryl bromides, this protocol enables the precise coupling of 1-bromo-4-iodobenzene with 4-bromophenylacetylene .[1] This convergent route avoids the oligomerization risks associated with "double-coupling" acetylene gas and ensures high purity suitable for pharmaceutical and materials science applications.

Strategic Analysis: The Chemoselectivity Principle

The success of this synthesis relies on the kinetic differentiation of halogen leaving groups during the oxidative addition step of the catalytic cycle.

-

Reactivity Order: Vinyl Iodide > Aryl Iodide > Aryl Bromide >> Aryl Chloride.[1]

-

The Strategy: We utilize 1-bromo-4-iodobenzene as the electrophile. The Palladium(0) catalyst will selectively insert into the C–I bond (bond dissociation energy ~65 kcal/mol) while leaving the C–Br bond (~81 kcal/mol) intact.

-

Operational Consequence: The reaction must be conducted at mild temperatures (RT to 40°C) to prevent activation of the bromine positions, which would lead to polymerization or branching.

Visualizing the Mechanism

The following diagram illustrates the dual-cycle mechanism, highlighting the specific activation of the Aryl-Iodide bond.

Figure 1: Catalytic cycle demonstrating the selective oxidative addition of the Aryl-Iodide and the Copper-assisted transmetallation.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Specification |

| 1-Bromo-4-iodobenzene | 1.0 | Electrophile | >98% purity; Iodide essential for selectivity. |

| 4-Bromophenylacetylene | 1.05 | Nucleophile | Slight excess to drive completion. |

| Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | Catalyst | Robust air-stable precatalyst. |

| CuI | 0.04 (4 mol%) | Co-catalyst | Must be off-white/tan. Green CuI is oxidized and inactive. |

| Triethylamine (TEA) | Solvent/Base | Base | Dried over KOH or distilled. |

| THF | Solvent | Co-solvent | Anhydrous; degassed. |

Step-by-Step Methodology

Phase 1: Inert Atmosphere Setup

-

Flame-dry a 100 mL Schlenk flask or 2-neck round-bottom flask equipped with a magnetic stir bar.

-

Evacuate and backfill with Argon (or Nitrogen) three times to remove atmospheric oxygen. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling), forming bis(bromoaryl)butadiyne impurities.

Phase 2: Reagent Loading 3. Under positive Argon flow, add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol) to the flask. 4. Seal the flask with a rubber septum.

Phase 3: Solvent & Alkyne Addition 5. Via syringe, add anhydrous THF (20 mL) and Triethylamine (20 mL). The solution should turn yellow/brown. 6. Degas the solvent mixture by bubbling Argon through the liquid for 10 minutes (sparging). 7. Add 4-bromophenylacetylene (1.90 g, 10.5 mmol) dissolved in 5 mL THF dropwise via syringe over 5 minutes.

- Why Dropwise? Keeps the concentration of active copper acetylide low, further suppressing homocoupling.

Phase 4: Reaction & Monitoring 8. Stir the reaction mixture at Room Temperature (25°C) .

- Checkpoint: If the reaction is sluggish after 2 hours (monitored by TLC), warm gently to 40°C. Do not exceed 60°C to protect the C-Br bonds.

- Monitor by TLC (Hexanes/EtOAc 95:5). The starting iodide (Rf ~0.6) should disappear; the product is highly fluorescent under UV (Rf ~0.5).

- Reaction time is typically 6–12 hours.

Phase 5: Workup 11. Filter the reaction mixture through a pad of Celite to remove Pd black and ammonium salts. Wash the pad with EtOAc. 12. Concentrate the filtrate under reduced pressure. 13. Redissolve the residue in DCM (50 mL) and wash with:

- 1M HCl (2 x 30 mL) – Removes residual amines.

- Brine (1 x 30 mL).

- Dry over anhydrous MgSO₄, filter, and concentrate.

Purification Workflow (Visualized)

Figure 2: Purification workflow ensuring removal of metal contaminants and homocoupled byproducts.

Characterization & Specifications

The following data validates the identity of Bis(4-bromophenyl)acetylene.

| Property | Specification | Notes |

| Appearance | White to pale yellow crystalline powder | Darker color indicates Pd contamination. |

| Melting Point | 183–187 °C | Sharp range indicates high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.48 (d, J=8.5 Hz, 4H), 7.38 (d, J=8.5 Hz, 4H) | Symmetric AA'BB' system. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 133.1, 131.7, 122.8, 121.9, 89.8 | Characteristic alkyne carbon at ~90 ppm. |

| Solubility | Soluble: CHCl₃, THF, DCM. Insoluble: Water, MeOH. | Poor solubility in Hexanes aids recrystallization. |

Troubleshooting Matrix (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Reaction turns black immediately. | Rapid Pd precipitation (Pd black). | Ensure ligands (PPh₃) are sufficient. Add 10% excess PPh₃ to stabilize Pd. |

| Blue/Green color in reaction. | Oxidation of Cu(I) to Cu(II). | Oxygen leak. Check septa/gas lines. Add fresh CuI under Argon flow. |

| New spot with Rf > Product. | Glaser Homocoupling (Dimer). | Oxygen presence. Degas solvents more thoroughly. Add alkyne slower. |

| Incomplete conversion (>24h). | Catalyst poisoning or low activity. | Add fresh catalyst (1 mol%) and warm to 45°C. |

| Product is yellow/brown after column. | Residual Pd/Amine trapped. | Perform a wash with aqueous EDTA or recrystallize from CHCl₃/EtOH with activated charcoal. |

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[2] Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols. Link

-

PubChem. Bis(4-bromophenyl)acetylene Compound Summary. Link

Sources

palladium-catalyzed synthesis of symmetrical diarylacetylenes

Application Note: Palladium-Catalyzed Synthesis of Symmetrical Diarylacetylenes

Executive Summary

Symmetrical diarylacetylenes (Ar–C≡C–Ar) are critical structural motifs in molecular electronics (OLEDs), liquid crystals, and natural product synthesis. Historically, their synthesis relied on the direct use of acetylene gas—a hazardous, high-pressure reagent—or multi-step protection/deprotection sequences using trimethylsilylacetylene (TMSA).

This guide presents two superior, "solid-source" one-pot protocols that eliminate the need for gaseous acetylene while maximizing atom economy and safety:

-

Decarboxylative Coupling: Utilizes propiolic acid as a difunctional acetylene surrogate.[1]

-

Carbide-Mediated Coupling: Utilizes calcium carbide (

) for scalable, cost-effective synthesis.

Mechanistic Insight: The "Dual-Cycle" Challenge

Synthesizing symmetrical alkynes requires the palladium catalyst to facilitate two distinct C–C bond formations on a single acetylene unit.

The Decarboxylative Pathway (Propiolic Acid)

Unlike standard Sonogashira coupling, this method employs propiolic acid (

Key Mechanistic Insight: Research suggests "Path B" is dominant, where the oxidative addition of the aryl halide to Pd(0) occurs before decarboxylation.[2] The decarboxylation event is often the rate-determining step, requiring higher temperatures (

Figure 1: Simplified catalytic cycle for the decarboxylative coupling of propiolic acid. Note that the intermediate mono-alkyne must re-enter the cycle or react with a second equivalent of Ar-Pd-X.

Protocol A: Decarboxylative Coupling (Green Chemistry)

Best For: High-value substrates, academic research, and avoiding moisture-sensitive reagents. Concept: Propiolic acid serves as a stable, solid acetylene source.

Materials

-

Catalyst:

(5 mol%)[3] -

Ligand: 1,4-Bis(diphenylphosphino)butane (dppb) (10 mol%) – Critical for stabilizing the decarboxylation transition state.

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)[3]

-

Substrate: Aryl Bromide or Iodide (2.0 equiv)

-

Reagent: Propiolic Acid (1.0 equiv)[3]

-

Solvent: DMSO (Anhydrous)

Step-by-Step Procedure

-

Preparation: Flame-dry a 25 mL Schlenk tube and cool under argon.

-

Charging: Add Aryl Bromide (2.0 mmol), Propiolic Acid (1.0 mmol, 70 mg),

(35 mg), and dppb (43 mg). -

Solvation: Add DMSO (5 mL) followed by DBU (300 µL).

-

Reaction: Seal the tube and heat to 110°C for 12–24 hours.

-

Note: Evolution of

gas will occur; ensure the vessel is rated for mild pressure or use an oil bubbler if running under open flow.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and DBU salts.

-

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Validation Check:

-

TLC: Look for a highly fluorescent spot (diarylalkynes are often fluorophores).

-

NMR: Disappearance of the acidic alkyne proton (

ppm) and absence of carboxylic acid protons.

Protocol B: Calcium Carbide One-Pot (Scalable/Industrial)

Best For: Large-scale synthesis, cost reduction, and robust substrates.

Concept:

Materials

-

Catalyst:

(2 mol%) -

Ligand:

(6 mol%) or XPhos for difficult chlorides. -

Base:

(3.0 equiv) or -

Reagent: Calcium Carbide (

) (1.5 equiv) – Must be technical grade (approx. 75-80%) and ground to powder. -

Solvent: THF/Water (10:1 ratio) or wet DMF.

Step-by-Step Procedure

-

Safety Prep:

produces flammable acetylene on contact with moisture. Handle in a fume hood. -

Charging: To a reaction flask, add Aryl Halide (2.0 mmol),

(9 mg), -

Carbide Addition: Add powdered

(1.5 mmol, ~130 mg). -

Initiation: Add THF (4 mL) and Water (0.4 mL).

-

Reaction: Heat to 80°C (reflux) for 4–8 hours.

-

Workup: Filter the mixture through a Celite pad to remove calcium salts. Wash the pad with ethyl acetate. Concentrate the filtrate.

Optimization & Troubleshooting Guide

The following data summarizes the impact of ligand and base choices on yield for symmetrical diphenylacetylene synthesis.

| Variable | Condition | Yield (%) | Notes |

| Ligand | 75-85% | Standard, cost-effective. | |

| dppb | 92-98% | Bidentate ligand prevents Pd-black formation at high temps (Decarboxylative). | |

| XPhos | 88% | Required for Aryl Chlorides. | |

| Base | 40-60% | Often too weak for the decarboxylation step. | |

| DBU | 95% | Essential for Protocol A (lowers activation energy of decarboxylation). | |

| 90% | Best for Protocol B (Carbide). | ||

| Solvent | Toluene | 50% | Poor solubility for carboxylic acids/salts. |

| DMSO | 96% | High dielectric constant stabilizes charged intermediates. |

Common Failure Modes

-

Glaser Coupling (Homocoupling):

-

Incomplete Decarboxylation:

Workflow Decision Tree

Figure 2: Selection guide for choosing the optimal symmetrical coupling protocol.

References

-

Moon, J., et al. (2010). "Synthesis of symmetrical and unsymmetrical diarylalkynes from propiolic acid using palladium-catalyzed decarboxylative coupling." The Journal of Organic Chemistry.

-

Zhang, X., et al. (2011). "The use of calcium carbide in one-pot synthesis of symmetric diaryl ethynes." Chemical Communications.[6]

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry.

-

Park, K., et al. (2011). "Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes." The Journal of Organic Chemistry.

Sources

- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis of symmetrical and unsymmetrical diarylalkynes from propiolic acid using palladium-catalyzed decarboxylative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium(0)-Catalyzed Carbonylative One-Pot Synthesis of N-Acylguanidines [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Application Note: Using Bis(4-bromophenyl)acetylene in Covalent Organic Framework (COF) Synthesis

[1]

Executive Summary

Bis(4-bromophenyl)acetylene (BBPA) is a premier rigid-rod building block utilized in the synthesis of sp-carbon conjugated Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs).[1] Unlike flexible alkyl linkers, the internal alkyne moiety in BBPA provides an extended

This guide details the two primary utilization pathways for BBPA:

-

Direct Reticular Synthesis: Utilizing the aryl bromide motifs in Palladium-catalyzed Sonogashira-Hagihara cross-coupling to construct sp-sp

carbon-linked frameworks.[1] -

Precursor Functionalization: Converting BBPA into Bis(4-formylphenyl)acetylene (BFPA) for the synthesis of imine-linked COFs (e.g., TBPA-COF).[1]

Strategic Pre-Synthesis Considerations

Material Quality & Purification

The crystallinity of the final COF is strictly governed by the purity of the monomers. Commercial BBPA (typically 95-97%) often contains mono-brominated species or traces of Pd from its own synthesis.[1]

-

Requirement: Purity >99.5% is mandatory for high-quality COF crystallization.

-

Purification Protocol: Recrystallize BBPA from hot ethanol/toluene (4:1 v/v). If yellowing persists (indicative of impurities), perform a short silica plug filtration using hexanes/DCM (1:[1]1) before recrystallization.[1][2]

Solubility Profile

BBPA is a rigid rod with limited solubility in polar protic solvents but excellent solubility in non-polar aromatics (toluene, mesitylene) and moderate solubility in THF/Dioxane.[1]

-

Solvent Choice: For solvothermal synthesis, a binary solvent system (e.g., Mesitylene/Dioxane) is critical to balance monomer solubility with reversible crystal growth.[1]

Protocol 1: Direct Synthesis of sp-Carbon Linked COFs (Sonogashira Route)

This protocol describes the synthesis of a 2D hexagonal sp-carbon COF by coupling BBPA with a

Reaction Mechanism

The synthesis relies on the Sonogashira-Hagihara coupling , forming stable Carbon-Carbon bonds. Unlike imine condensation, this bond formation is irreversible under standard conditions, making defect repair difficult. Therefore, slow addition or interface-assisted synthesis is often required to promote crystallinity over amorphous precipitation.

Experimental Workflow

Reagents:

-